
Cyclopropyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. While the specific molecular structure analysis of “Cyclopropyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is not available, similar compounds like 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide have been studied .Scientific Research Applications
Synthesis and Drug Development
Cyclopropyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone and its derivatives have significant roles in the synthesis of various pharmacologically active compounds. For example, a novel reference antagonist for the histamine H3 receptor, ciproxifan, has been synthesized using a related compound, showcasing its potential in developing new therapeutic agents (Stark, 2000). Similarly, a study reported the synthesis of aryloxyphenyl cyclopropyl methanones, which displayed significant anti-tubercular activities against M. tuberculosis H37Rv in vitro (Dwivedi et al., 2005).
Chemical Synthesis and Structural Analysis
Several studies have focused on the chemical synthesis and structural analysis of cyclopropyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone derivatives. For instance, an efficient one-pot synthetic procedure was developed for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, highlighting the economic benefits for synthesizing pyrrole derivatives (Kaur & Kumar, 2018). The molecular structures of related compounds have been confirmed by various spectroscopic techniques, and their crystal structures have been analyzed, providing insights into their physicochemical properties (Huang et al., 2021).
Antimicrobial Activities
Certain derivatives of cyclopropyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone have been synthesized and evaluated for their antimicrobial activities. For example, a series of novel compounds exhibited good antibacterial and antifungal activities, with certain derivatives showing high antimicrobial activity, especially those containing a methoxy group (Kumar et al., 2012).
Combinatorial Chemistry and Drug Discovery
In drug discovery, the use of resin-bound cyclopropyl phenyl methanones as combinatorial scaffolds has been explored. This approach allows for the generation of structurally diverse alicyclic compounds, demonstrating the versatility of these compounds in medicinal chemistry (Grover et al., 2004).
properties
IUPAC Name |
cyclopropyl-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15(14-7-8-14)13-5-3-12(4-6-13)11-16-9-1-2-10-16/h1-6,14H,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXCDAIUBDAOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643058 | |
| Record name | Cyclopropyl{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898764-81-3 | |
| Record name | Cyclopropyl[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




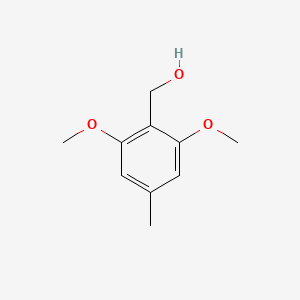
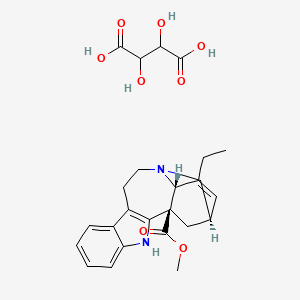

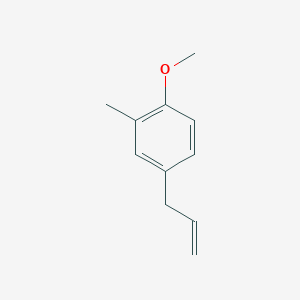
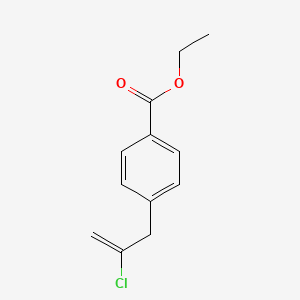
![3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B1368563.png)
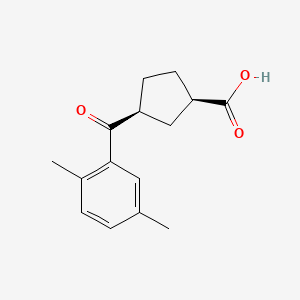
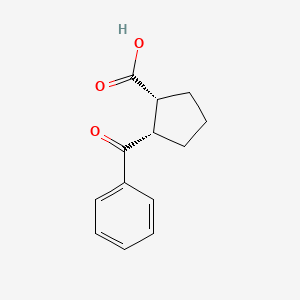
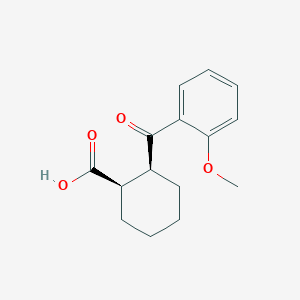

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368581.png)

![2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1368584.png)